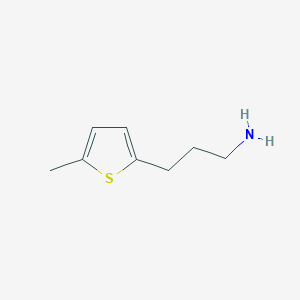

3-(5-Methylthiophen-2-yl)propan-1-amine

Description

BenchChem offers high-quality 3-(5-Methylthiophen-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methylthiophen-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-methylthiophen-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-7-4-5-8(10-7)3-2-6-9/h4-5H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGJHODEJWQRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(5-Methylthiophen-2-yl)propan-1-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Methylthiophen-2-yl)propan-1-amine is a substituted thiophene derivative of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a thiophene ring linked to a propyl-amine chain, presents a unique combination of aromaticity, lipophilicity, and basicity. Understanding the fundamental physicochemical properties of this molecule is paramount for any researcher aiming to incorporate it into a drug development pipeline. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its viability as a therapeutic agent.

This guide provides a comprehensive overview of the core physicochemical properties of 3-(5-Methylthiophen-2-yl)propan-1-amine. It is designed to be a practical resource, offering not only a summary of key data but also detailed, field-proven experimental protocols for their determination. The methodologies described are presented with a focus on the underlying scientific principles, empowering researchers to not only execute these experiments but also to critically interpret the results.

Core Physicochemical Properties

A summary of the key physicochemical properties of 3-(5-Methylthiophen-2-yl)propan-1-amine is presented below. It is important to note that while some data is derived from predictive models, these values serve as a crucial starting point for experimental verification.

| Property | Value | Source |

| Molecular Formula | C8H13NS | [1][2] |

| Molecular Weight | 155.26 g/mol | [1][2] |

| CAS Number | 1000530-84-6 | [1] |

| Predicted Boiling Point | 236.3 ± 28.0 °C | [1] |

| Predicted Density | 1.047 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 10.08 ± 0.10 | [1] |

| Predicted XLogP3 | 1.8 | [3] |

A Note on Predicted Values: The provided pKa and XLogP3 values are computationally derived and should be considered as estimations. Experimental determination is crucial for obtaining accurate values for these critical parameters. The subsequent sections of this guide detail the methodologies for achieving this.

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental determination of pKa, LogP, and aqueous solubility. The choice of these methods is guided by their robustness, reproducibility, and relevance to the drug discovery process.

Determination of the Acid Dissociation Constant (pKa)

The pKa of a compound is a measure of its acidity or basicity and is a critical determinant of its ionization state at physiological pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. For 3-(5-Methylthiophen-2-yl)propan-1-amine, the primary amine group is expected to be the main site of protonation.

Potentiometric titration is a highly accurate and widely used method for pKa determination.[4] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH.

Causality Behind Experimental Choices:

-

Potentiometric Titration: This method directly measures the change in hydrogen ion concentration, providing a precise determination of the equilibrium point.[4]

-

Constant Ionic Strength: Maintaining a constant ionic strength with a background electrolyte like KCl is crucial as the pKa value can be influenced by the ionic environment.[4]

-

Inert Atmosphere: Purging the solution with nitrogen removes dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the pKa of the amine.[4]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M Hydrochloric Acid (HCl).

-

Prepare a standard solution of 0.1 M Sodium Hydroxide (NaOH).

-

Prepare a 0.15 M solution of Potassium Chloride (KCl) to maintain constant ionic strength.[4]

-

Accurately weigh and dissolve a known amount of 3-(5-Methylthiophen-2-yl)propan-1-amine to create a solution of approximately 1 mM.[4]

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[4]

-

Place a known volume (e.g., 20 mL) of the 1 mM sample solution in a titration vessel.[4]

-

Add the KCl solution to achieve a final concentration of 0.15 M.[4]

-

Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe.

-

Purge the solution with nitrogen gas for 5-10 minutes before and during the titration.[4]

-

Begin the titration by adding small, precise increments of the 0.1 M HCl solution.

-

Record the pH reading after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

-

Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[5] LogP is a critical parameter in drug design, as it influences a drug's ability to cross cell membranes and its distribution in the body.

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of the partitioning equilibrium.[6]

Causality Behind Experimental Choices:

-

n-Octanol/Water System: This biphasic system is widely accepted as a reliable mimic of the partitioning behavior between biological membranes and the aqueous environment.[6]

-

Mutual Saturation of Phases: Pre-saturating the n-octanol with water and the water with n-octanol ensures that the volumes of the two phases do not change during the experiment, which would affect the concentration measurements.[7]

-

LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) provides high sensitivity and selectivity for quantifying the concentration of the compound in each phase, even at low levels.[7]

Experimental Protocol:

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Mutually saturate the n-octanol and PBS by vigorously mixing them and allowing them to separate overnight.

-

-

Partitioning Experiment:

-

Prepare a stock solution of 3-(5-Methylthiophen-2-yl)propan-1-amine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[7]

-

In a series of vials, add a small aliquot (e.g., 10 µL) of the stock solution to a mixture of the pre-saturated n-octanol and PBS (e.g., 1 mL of each).[7]

-

Securely cap the vials and shake them gently on a rotator for a sufficient time (e.g., 1-2 hours) to reach equilibrium.[7]

-

Centrifuge the vials to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the PBS layers.

-

Analyze the concentration of the compound in each aliquot using a validated LC-MS method.

-

-

Calculation:

-

Calculate the LogP using the following formula: LogP = log10 ([Concentration in n-octanol] / [Concentration in PBS])[5]

-

Workflow Diagram:

Caption: Workflow for LogP determination using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability. Poor solubility is a major hurdle in drug development.[8]

For early-stage drug discovery, a high-throughput kinetic solubility assay is often employed.[9] Nephelometry, which measures light scattering caused by undissolved particles, is a rapid and effective method.[9][10]

Causality Behind Experimental Choices:

-

Kinetic vs. Thermodynamic Solubility: Kinetic solubility is measured from a DMSO stock solution added to an aqueous buffer, mimicking conditions often found in high-throughput screening assays.[8][11] Thermodynamic solubility, which measures the solubility of the solid compound at equilibrium, is more time-consuming but provides a more fundamental value.[8][11] For initial assessment, kinetic solubility is often sufficient.

-

Nephelometry: This technique is highly sensitive to the formation of precipitates, providing a rapid indication of the solubility limit.[9][10]

-

DMSO Stock: Using a DMSO stock solution allows for the high-throughput addition of the compound to the aqueous buffer.[10]

Experimental Protocol:

-

Preparation:

-

Prepare a high-concentration stock solution of 3-(5-Methylthiophen-2-yl)propan-1-amine in DMSO (e.g., 10 mM).[10]

-

Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).

-

-

Assay Procedure:

-

In a multi-well plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into each well.[10]

-

Add the aqueous buffer to each well to achieve a range of final compound concentrations.[10]

-

Mix the plate thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[10]

-

-

Measurement and Analysis:

-

Measure the light scattering in each well using a nephelometer.[10]

-

The solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

-

Workflow Diagram:

Caption: Workflow for kinetic solubility determination by nephelometry.

Conclusion

The physicochemical properties of 3-(5-Methylthiophen-2-yl)propan-1-amine outlined in this guide provide a foundational understanding for its further development. The predicted values serve as a valuable starting point, but the emphasis must be on rigorous experimental determination. The detailed protocols for measuring pKa, LogP, and solubility are designed to be both informative and practical, enabling researchers to generate high-quality, reliable data. By understanding and carefully characterizing these fundamental properties, scientists can make more informed decisions in the complex process of drug discovery and development, ultimately increasing the probability of success for this promising chemical entity.

References

-

How To Find Pka. (n.d.). Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]

-

3-(5-Methylthiophen-2-yl)propan-1-amine - CAS:1000530-84-6 - Beijing xinhua technology co., LTD. (n.d.). Retrieved from [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

-

In vitro solubility assays in drug discovery - PubMed. (n.d.). Retrieved from [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.). Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved from [Link]

-

LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]

-

Kinetic Solubility - In Vitro Assay - Charnwood Discovery. (n.d.). Retrieved from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Retrieved from [Link]

-

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol - PubChem. (n.d.). Retrieved from [Link]

-

Cas No : 667465-15-8 | Chemical Name : 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one, | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Retrieved from [Link]

-

3-(Thiophen-2-yl)propan-1-amine - PubChem. (n.d.). Retrieved from [Link]

-

1-(5-Methylthiophen-2-yl)propan-2-amine | C8H13NS | CID 16495113 - PubChem. (n.d.). Retrieved from [Link]

-

1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol - PubChem. (n.d.). Retrieved from [Link]

-

3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol - PubChemLite. (n.d.). Retrieved from [Link]

-

Predicted pKa values for the secondary and tertiary amines shown in... - ResearchGate. (n.d.). Retrieved from [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023, February 23). Retrieved from [Link]

-

3-(5-Chloro-1-benzothiophen-2-yl)propan-1-amine | C11H12ClNS - PubChem. (n.d.). Retrieved from [Link]

-

3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes - ResearchGate. (2025, August 7). Retrieved from [Link]

- US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol. (n.d.).

-

Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity - Scholaris. (2022, January 6). Retrieved from [Link]

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (n.d.). Retrieved from [Link]

-

3-Morpholino-N-(thiophen-2-ylmethyl)propan-1-amine - ChemBK. (n.d.). Retrieved from [Link]

Sources

- 1. 3-(5-Methylthiophen-2-yl)propan-1-aMine CAS#: 1000530-84-6 [m.chemicalbook.com]

- 2. 3-(5-Methylthiophen-2-yl)propan-1-amine - CAS:1000530-84-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. 1-(5-Methylthiophen-2-yl)propan-2-amine | C8H13NS | CID 16495113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. acdlabs.com [acdlabs.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. enamine.net [enamine.net]

- 8. enamine.net [enamine.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Biological activity of substituted thiophene propanamines

An In-Depth Technical Guide to the Biological Activity of Substituted Thiophene Propanamines

Abstract

The thiophene nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1] Its bioisosteric relationship with the phenyl ring allows for favorable modulation of physicochemical properties, metabolic stability, and target binding affinity.[1] This guide focuses on a specific, highly active class of thiophene derivatives: substituted propanamines. These molecules, characterized by a three-carbon chain with a terminal amine attached to a thiophene core, have emerged as potent modulators of central nervous system (CNS) targets, particularly monoamine transporters. We will provide an in-depth exploration of their synthesis, mechanism of action, structure-activity relationships (SAR), and the critical experimental protocols required for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel CNS-active agents.

The Thiophene Propanamine Scaffold: A Gateway to the CNS

The unique electronic properties and structural conformation of the thiophene ring make it an ideal anchor for CNS-active drugs.[1] When functionalized with a propanamine side chain, the resulting scaffold gains the necessary lipophilicity and basic nitrogen center to interact with key neurological targets. The most prominent and therapeutically relevant activity of this class is the inhibition of monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[2] By blocking the reuptake of these neurotransmitters from the synaptic cleft, thiophene propanamines elevate their extracellular concentrations, leading to enhanced serotonergic, noradrenergic, and dopaminergic neurotransmission. This mechanism is the foundation for treating a range of psychiatric and neurological disorders, including depression, anxiety, and neuropathic pain.[3][4]

The premier example of this scaffold's success is Duloxetine (Cymbalta®), a potent and selective serotonin and norepinephrine reuptake inhibitor (SNRI) widely prescribed for major depressive disorder and other conditions.[3] The exploration of Duloxetine and its analogs provides a rich landscape for understanding the nuanced structure-activity relationships that govern potency and selectivity within this chemical class.

Synthetic Pathways to Thiophene Propanamines

The synthesis of substituted thiophene propanamines can be approached through several strategic routes. The choice of synthesis is often dictated by the desired substitution pattern on the thiophene ring and the stereochemical requirements of the final compound. A common and industrially relevant approach involves building the propanamine side chain onto a pre-formed thiophene starting material.

Key Synthetic Strategy: The Mannich and Reduction Route

A well-established pathway, famously used in the synthesis of Duloxetine, begins with 2-acetylthiophene.[3][5] This method provides a reliable and scalable route to the core amino alcohol intermediate.

Experimental Protocol: Synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (A Key Duloxetine Intermediate) [3][6][7]

Step 1: Mannich Reaction (Aminomethylation)

-

Objective: To introduce the aminomethyl group onto the 2-acetylthiophene backbone.

-

Procedure:

-

To a suitable reaction vessel, add 2-acetylthiophene (1.0 eq.), dimethylamine hydrochloride (1.2 eq.), and paraformaldehyde (1.5 eq.) in a solvent such as isopropyl alcohol.

-

Add a catalytic amount of hydrochloric acid.

-

Heat the reaction mixture to reflux (approx. 75-80°C) and stir for 6-8 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to 0-5°C to precipitate the product, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.

-

Filter the solid, wash with cold isopropyl alcohol, and dry under vacuum.

-

-

Causality: The Mannich reaction is a classic carbon-carbon bond-forming reaction that efficiently creates a β-amino ketone (a "Mannich base").[3] Using the hydrochloride salt of the amine prevents side reactions and facilitates handling.

Step 2: Ketone Reduction

-

Objective: To reduce the ketone to a racemic alcohol.

-

Procedure:

-

Dissolve the Mannich base from Step 1 in a suitable solvent, such as methanol or ethanol.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in portions, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

-

Extract the product, (±)-1-hydroxy-1-(2-thienyl)-3-dimethylaminopropane, with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other functional groups. The reaction produces a racemic mixture of the alcohol, which requires a resolution step for enantiomerically pure final products like (S)-Duloxetine.

Step 3: Chiral Resolution

-

Objective: To separate the desired (S)-enantiomer from the racemic mixture.

-

Procedure:

-

Dissolve the racemic alcohol in a suitable solvent.

-

Add a chiral resolving agent, such as (S)-(+)-mandelic acid.[3]

-

The diastereomeric salt of the (S)-alcohol with the (S)-mandelic acid will selectively crystallize.

-

Filter the salt and treat it with a weak inorganic base to liberate the enantiomerically pure (S)-alcohol.

-

-

Causality: Chiral resolution is a critical step for producing single-enantiomer drugs. The differing physical properties (like solubility) of the diastereomeric salts allow for their separation by crystallization.

Step 4: N-Demethylation (for secondary amines like Duloxetine)

-

Objective: To convert the tertiary dimethylamine to a secondary methylamine.

-

Procedure:

-

The resolved (S)-alcohol is typically first coupled with 1-fluoronaphthalene (see Section 4).

-

The resulting tertiary amine is then demethylated using an agent like phenyl chloroformate, followed by hydrolysis.[3]

-

-

Causality: For many monoamine reuptake inhibitors, a secondary amine is crucial for optimal binding to the transporter. Phenyl chloroformate reacts with the tertiary amine, leading to the eventual loss of a methyl group.

Caption: Synthetic workflow for a key thiophene propanamine intermediate.

Mechanism of Action: Inhibition of Monoamine Transporters

The primary biological activity of therapeutically relevant thiophene propanamines is the inhibition of monoamine transporters (MATs). These transmembrane proteins—SERT, NET, and DAT—are responsible for clearing serotonin, norepinephrine, and dopamine from the synapse, thus terminating their signal.[2]

By binding to these transporters, thiophene propanamines act as competitive inhibitors, preventing the reuptake of the endogenous neurotransmitters. This leads to a sustained elevation of neurotransmitter levels in the synaptic cleft, enhancing signaling at postsynaptic receptors. The clinical efficacy of these compounds in treating depression and other CNS disorders is attributed to this neurochemical potentiation.[2]

Caption: Mechanism of monoamine reuptake inhibition by thiophene propanamines.

Structure-Activity Relationship (SAR) Insights

The affinity and selectivity of thiophene propanamines for SERT, NET, and DAT are highly dependent on their substitution patterns. Decades of research have yielded key insights into the SAR of this scaffold.

-

The Thiophene Ring: The position of the propanamine chain on the thiophene ring is critical. Substitution at the 2-position is common and generally confers potent activity. Additional substituents on the thiophene ring can modulate selectivity. For example, in a series of azatricyclo[4.3.1.0(3,7)]decanes, adding a 5-chloro substituent to the 2-thienylmethylene moiety shifted the compound's profile from NET-selective to a mixed NET/SERT inhibitor.[8]

-

The Propanamine Chain: The three-carbon linker is generally optimal. The stereochemistry of the carbon bearing the hydroxyl or aryloxy group is paramount for activity. For Duloxetine, the (S)-enantiomer is significantly more active than the (R)-enantiomer.[3]

-

The Aryloxy Group: In compounds like Duloxetine, a 3-aryloxy substituent is present. This group plays a crucial role in binding. For Duloxetine, the 1-naphthyloxy group confers high affinity for both SERT and NET. Replacing this with other aryl groups can drastically alter the activity and selectivity profile.

-

The Terminal Amine: The nature of the amine substituent dictates potency and selectivity. Secondary amines (e.g., -NHMe as in Duloxetine) are often preferred over tertiary amines (-NMe₂). This is likely due to the ability of the secondary amine proton to form a key hydrogen bond within the transporter binding site.

Quantitative Data: Monoamine Transporter Inhibition

The potency of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ) at each transporter.

| Compound ID | Thiophene Substitution | Amine | Target | IC₅₀ (nM) / Kᵢ (nM) | Selectivity Profile | Reference |

| Duloxetine | 2-(3-(methylamino)-1-phenoxypropyl) | -NHMe | SERT | 0.8 | SNRI | [3] |

| NET | 7.5 | [3] | ||||

| Compound 5b ¹ | 2-((7-azatricyclo[...]decan-9-ylidene)methyl) | Tricyclic | NET | 1.1 | NET Selective | [8] |

| SERT | 129 | [8] | ||||

| DAT | >10,000 | [8] | ||||

| Compound 5c ¹ | 5-chloro-2-((7-azatricyclo[...]decan-9-ylidene)methyl) | Tricyclic | NET | 1.3 | NET/SERT Mixed | [8] |

| SERT | 2.0 | [8] | ||||

| DAT | 1300 | [8] | ||||

| Compound 11 ¹ | 3-((7-azatricyclo[...]decan-9-ylidene)methyl) | Tricyclic | NET | 140 | SERT Selective | [8] |

| SERT | 0.8 | [8] | ||||

| DAT | >10,000 | [8] |

¹Refers to compounds from the series of (1S,3S,6R,10S)-(Z)-9-(thienylmethylene- or substituted thienylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes.[8]

Biological Evaluation: In Vitro Transporter Uptake Assay

To determine the potency and selectivity of newly synthesized thiophene propanamines, an in vitro monoamine transporter uptake inhibition assay is the gold standard. This assay measures the ability of a test compound to block the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.[9][10]

Experimental Protocol: Radiotracer-Based Uptake Inhibition Assay [9][10][11]

-

Objective: To determine the IC₅₀ values of a test compound at human SERT, NET, and DAT.

-

Materials:

-

HEK293 cells stably transfected with hSERT, hNET, or hDAT.

-

96-well cell culture plates.

-

Krebs-HEPES buffer (KHB) or similar physiological buffer.

-

Radiolabeled substrates: [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Known selective inhibitors for defining non-specific uptake (e.g., Citalopram for SERT, Desipramine for NET, GBR12909 for DAT).

-

Scintillation fluid and a microplate scintillation counter.

-

-

Procedure:

-

Cell Plating: Seed the transfected HEK293 cells into 96-well plates at an appropriate density (e.g., 40,000-60,000 cells/well) and allow them to adhere overnight to form a confluent monolayer.

-

Compound Preparation: On the day of the experiment, prepare serial dilutions of the test compound in KHB. A typical concentration range would span from 1 pM to 100 µM.

-

Pre-incubation: Wash the cell monolayer once with room temperature KHB. Add 50 µL of the diluted test compound (or vehicle/control inhibitor) to the appropriate wells. Incubate for 5-10 minutes at room temperature.

-

Initiation of Uptake: Initiate the uptake by adding 50 µL of KHB containing the radiolabeled substrate at a fixed concentration (e.g., 10-20 nM). The final substrate concentration should be close to its Kₘ value for the respective transporter.

-

Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at room temperature. This time must be within the linear range of uptake for the specific cell line.

-

Termination of Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the wells twice with ice-cold KHB. This stops the transporter activity and removes extracellular radiotracer.

-

Cell Lysis and Counting: Lyse the cells in each well by adding 100-200 µL of 1% SDS or a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Define 100% uptake from vehicle-treated wells and 0% uptake (non-specific binding) from wells treated with a high concentration of a known selective inhibitor.

-

Subtract the non-specific uptake from all values.

-

Plot the percent inhibition versus the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

-

Self-Validation and Causality: This protocol includes essential controls for self-validation. The use of non-transfected cells or potent selective inhibitors establishes the baseline for non-specific uptake, ensuring that the measured signal is transporter-mediated. Keeping the incubation time short and within the initial linear phase ensures the measurement reflects the rate of uptake, not equilibrium, which is crucial for accurate IC₅₀ determination.

Conclusion and Future Directions

Substituted thiophene propanamines represent a highly validated and therapeutically important class of compounds for modulating CNS function. Their synthetic tractability and the well-defined SAR for monoamine transporters make them an attractive scaffold for further drug discovery efforts. The case of Duloxetine demonstrates the potential for achieving dual-inhibitor profiles, but the SAR data suggests that highly selective inhibitors for SERT, NET, or even DAT are also achievable through careful molecular design.[8]

Future research will likely focus on fine-tuning the selectivity profiles to develop triple reuptake inhibitors (SNDRIs) with optimized ratios of SERT, NET, and DAT inhibition, potentially offering broader efficacy and faster onset of action in treating depression.[2] Furthermore, exploring novel substitutions on the thiophene ring could lead to compounds with unique pharmacological profiles or improved pharmacokinetic properties, such as enhanced blood-brain barrier penetration.[4] The robust synthetic and biological testing protocols outlined in this guide provide a solid foundation for these future investigations.

References

-

Shapiro, S. L. (2012). Concise Enantioselective Synthesis of Duloxetine via Direct Catalytic Asymmetric Aldol Reaction of Thioamide. J. Org. Chem., 77, 4496–4500.

-

Blaser, A. (2021). Duloxetine Synthesis. ResearchGate.

-

Wu, J., et al. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.

-

ChemicalBook. (n.d.). Duloxetine hydrochloride synthesis. ChemicalBook.

-

Reddy, M. S., et al. (2013). Process for pure duloxetine hydrochloride. Google Patents (US8362279B2).

-

Reddy, M. S., et al. (2008). Improved process for pure duloxetine hydrochloride. Google Patents (EP1976844A2).

-

Sucic, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.

-

Sucic, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.

-

Zhang, A., et al. (2002). Thiophene derivatives: A new series of potent norepinephrine and serotonin reuptake inhibitors. UTMB Research Experts.

-

Sitte, H. H., et al. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central.

-

Wu, J., et al. (2025). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.

-

Bymaster, F. P., et al. (2006). 3-Aryloxy/thio-2,3-substituted propanamines and their use in inhibiting serotonin and norepinephrine reuptake. Google Patents (US20060173035A1).

-

Kumar, R., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.

-

Zhang, A., et al. (2002). Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors. PubMed.

-

Aßmann, L., et al. (2009). Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol. Google Patents (US7498448B2).

-

Thermo Fisher Scientific. (n.d.). In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific - US.

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.

-

PubChemLite. (n.d.). 3-(thiophen-2-yl)propan-1-amine (C7H11NS). PubChemLite.

-

Kumar, R., et al. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. PubMed.

-

Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. PubMed.

-

Cox, C. D., et al. (2007). Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors. PubMed.

-

Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia.

-

PubChem. (n.d.). 3-(Thiophen-2-yl)propan-1-amine. PubChem.

-

Kumar, S., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed.

-

ResearchGate. (n.d.). SAR of the 5-substituted thiophene. ResearchGate.

-

Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700.

-

Zhang, X., et al. (2025). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. ResearchGate.

-

Mishra, R., et al. (2025). Synthesis, properties and biological activity of thiophene: A review. ResearchGate.

-

Van den Eynde, J. J., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed.

-

Lindgren, K. M., et al. (n.d.). Proteophenes – Amino Acid Functionalized Thiophene‐based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. PubMed Central.

-

El-Metwaly, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central.

-

PubChem. (n.d.). (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. PubChem.

-

de la Fuente, H., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood−Brain Barrier-Permeable Ebola Virus. Semantic Scholar.

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate.

-

Ragavan, R. V., et al. (2004). Design, synthesis, and SAR studies of some 5-aliphatic oximino esters of thiophene as potential anti-inflammatory leads. PubMed.

-

Palupanuri, N., et al. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. PubMed.

-

Blough, B. E., et al. (2019). Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents. PubMed.

-

Nagashima, K., et al. (2000). Thiophene, a Sulfur-Containing Heterocyclic Hydrocarbon, Causes Widespread Neuronal Degeneration in Rats. PubMed.

-

Murai, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. PubMed.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. EP1976844A2 - Improved process for pure duloxetine hydrochloride - Google Patents [patents.google.com]

- 8. Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 3-(5-Methylthiophen-2-yl)propan-1-amine

Molecular Structure and Spectroscopic Overview

3-(5-Methylthiophen-2-yl)propan-1-amine possesses a unique combination of a substituted thiophene ring and an aliphatic primary amine. This structure gives rise to a distinct spectroscopic fingerprint. The following guide will deconstruct the anticipated features in its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing the rationale behind the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Molecular Formula: C₈H₁₃NS

Molecular Weight: 155.26 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 3-(5-Methylthiophen-2-yl)propan-1-amine, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring, the aliphatic propyl chain, the methyl group, and the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3' (Thiophene) | 6.6 - 6.8 | d | ~3.5 | 1H |

| H-4' (Thiophene) | 6.5 - 6.7 | d | ~3.5 | 1H |

| -CH₂- (α to thiophene) | 2.7 - 2.9 | t | ~7.5 | 2H |

| -CH₂- (β to thiophene) | 1.8 - 2.0 | sextet | ~7.5 | 2H |

| -CH₂- (α to amine) | 2.6 - 2.8 | t | ~7.5 | 2H |

| -CH₃ (on thiophene) | 2.4 - 2.5 | s | - | 3H |

| -NH₂ | 1.0 - 2.5 | br s | - | 2H |

Expertise & Experience in ¹H NMR Interpretation:

-

Thiophene Protons: The two protons on the thiophene ring (H-3' and H-4') are expected to appear as doublets due to coupling with each other. Their chemical shifts are in the aromatic region, characteristic of heterocyclic compounds.[1]

-

Aliphatic Chain: The propyl chain protons will exhibit predictable splitting patterns based on the n+1 rule. The methylene group adjacent to the thiophene ring and the one adjacent to the amine group will appear as triplets, each being split by the central methylene group. The central methylene group will be a sextet, as it is coupled to the two adjacent methylene groups (2+3+1 = 6).

-

Amine Protons: The amine protons typically appear as a broad singlet and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.[2] The signal may disappear upon the addition of D₂O, a common method for identifying exchangeable protons.[2]

-

Methyl Protons: The methyl group on the thiophene ring is a singlet as it has no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' (Thiophene) | 140 - 145 |

| C-5' (Thiophene) | 135 - 140 |

| C-3' (Thiophene) | 125 - 130 |

| C-4' (Thiophene) | 123 - 128 |

| -CH₂- (α to thiophene) | 28 - 32 |

| -CH₂- (β to thiophene) | 33 - 37 |

| -CH₂- (α to amine) | 40 - 45 |

| -CH₃ (on thiophene) | 14 - 16 |

Expertise & Experience in ¹³C NMR Interpretation:

-

Thiophene Carbons: The carbons of the thiophene ring will have chemical shifts in the aromatic region (120-150 ppm). The carbons directly attached to the sulfur atom and the substituents (C-2' and C-5') will be the most downfield.

-

Aliphatic Carbons: The carbons of the propyl chain will appear in the upfield region of the spectrum. The carbon attached to the electronegative nitrogen atom will be the most deshielded among the aliphatic carbons.[2]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data would involve:

-

Sample Preparation: Dissolve 5-10 mg of 3-(5-Methylthiophen-2-yl)propan-1-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

To confirm the amine protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

For further structural confirmation, a DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 3-(5-Methylthiophen-2-yl)propan-1-amine will be dominated by absorptions from the N-H bonds of the primary amine, C-H bonds, and vibrations of the thiophene ring.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium |

| C=C Stretch (thiophene ring) | 1600 - 1450 | Medium to Weak |

| C-N Stretch | 1250 - 1020 | Medium |

| C-S Stretch | 800 - 600 | Medium to Weak |

| N-H Wag | 910 - 665 | Broad, Strong |

Expertise & Experience in IR Interpretation:

-

Primary Amine Signatures: The presence of a primary amine is strongly indicated by two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3][4] A medium-intensity N-H bending vibration is also expected around 1650-1580 cm⁻¹.[3] A characteristic broad N-H wagging band will appear in the 910-665 cm⁻¹ range.[3]

-

Thiophene Ring: The aromatic C-H stretching vibrations of the thiophene ring are expected just above 3000 cm⁻¹.[5] The C=C stretching vibrations of the ring will appear in the 1600-1450 cm⁻¹ region.[5]

-

Aliphatic Chain: Strong absorptions from the C-H stretching of the propyl chain will be observed in the 2960-2850 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected.

-

A drop of the sample is placed between the plates, and the sample spectrum is acquired.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment | Significance |

| 155 | [C₈H₁₃NS]⁺˙ | Molecular Ion (M⁺˙) |

| 156 | [¹³C₁C₇H₁₃NS]⁺˙ | M+1 Peak |

| 126 | [C₇H₁₂N]⁺ | Loss of -SH |

| 110 | [C₆H₈S]⁺˙ | Benzylic cleavage |

| 97 | [C₅H₅S]⁺ | Thiophene ring with methyl |

| 30 | [CH₂NH₂]⁺ | α-cleavage (base peak) |

Expertise & Experience in MS Interpretation:

-

Molecular Ion: The molecular ion peak (M⁺˙) is expected at m/z 155, consistent with the molecular weight of the compound. The presence of a single sulfur atom will result in a small M+2 peak (at m/z 157) with an intensity of about 4.4% relative to the M⁺˙ peak due to the natural abundance of the ³⁴S isotope.

-

Nitrogen Rule: The odd molecular weight (155) is consistent with the presence of an odd number of nitrogen atoms (in this case, one), as dictated by the nitrogen rule.[2]

-

Fragmentation Pattern: The most characteristic fragmentation for primary amines is the α-cleavage, which involves the loss of an alkyl radical to form a stable iminium ion. For 3-(5-Methylthiophen-2-yl)propan-1-amine, this would lead to the formation of the [CH₂NH₂]⁺ ion at m/z 30, which is expected to be the base peak.[6] Another significant fragmentation pathway is the benzylic-type cleavage of the bond between the propyl chain and the thiophene ring, which would result in a fragment at m/z 110.

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for 3-(5-Methylthiophen-2-yl)propan-1-amine.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-(5-Methylthiophen-2-yl)propan-1-amine. By leveraging established principles and data from analogous compounds, we have constructed a detailed and scientifically grounded interpretation of its expected NMR, IR, and MS spectra. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related molecules, enabling them to anticipate and interpret their experimental findings with a high degree of confidence.

References

- Al-Yasari, R. K. (n.d.). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.

- The Infrared Absorption Spectra of Thiophene Deriv

- IR: amines. (n.d.).

- ChemScene. (n.d.). 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol.

- American Chemical Society. (n.d.). Thermoelectric Composites of Single-Walled Carbon Nanotubes with Long-Alkylphenyl-Substituted 2,6-bis(4-Octylphenyl)thieno[2′,3′:4′,5′]thieno[3,2-b]thieno[2,3-d]thiophene.

- ResearchG

- ChemicalBook. (n.d.). 3-(5-Methylthiophen-2-yl)propan-1-aMine.

- ResearchGate. (n.d.).

- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.).

- Wu, J., Ji, C., Xu, F., & et al. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- PubChem. (n.d.). 1-(5-Methylthiophen-2-yl)propan-2-amine.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and....

- PubChem. (n.d.). 3-(Thiophen-2-yl)propan-1-amine.

- MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes.

- Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes.

- National Institute of Standards and Technology. (n.d.). Propylamine.

Sources

- 1. jchps.com [jchps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Unlocking Therapeutic Potential: A Technical Guide to Methylthiophene Derivatives and Their Molecular Targets

Preamble: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in modern drug discovery.[1] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have cemented its status as a "privileged structure." This allows medicinal chemists to modulate the physicochemical and pharmacokinetic properties of molecules, often leading to enhanced potency and selectivity for a diverse range of biological targets.[1] This guide focuses on a specific, yet profoundly important subclass: methylthiophene derivatives . The introduction of a simple methyl group can significantly influence a compound's interaction with its biological target, offering a nuanced approach to designing next-generation therapeutics. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential therapeutic targets for methylthiophene derivatives and the experimental methodologies required for their validation.

Part 1: The Oncological Armamentarium of Methylthiophene Derivatives

The anticancer potential of methylthiophene derivatives is vast and multifaceted, with these compounds demonstrating the ability to modulate several key signaling pathways implicated in tumorigenesis and metastasis.[2] The core methylthiophene scaffold can be elaborated into fused ring systems, such as thieno[2,3-d]pyrimidines, which have shown significant promise as inhibitors of various protein kinases.[3]

Targeting Cell Proliferation and Angiogenesis: The Kinase Inhibitor Landscape

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Methylthiophene-derived compounds have emerged as potent inhibitors of several key kinases.

Aurora kinases (A, B, and C) are essential for proper mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets.[4] Thieno[2,3-d]pyrimidine derivatives, which can be synthesized from methylthiophene precursors, have been identified as potent Aurora kinase inhibitors.[5] For instance, certain derivatives have demonstrated inhibitory activity against Aurora B kinase with IC50 values in the nanomolar range (0.2 and 3.8 nM).[3]

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key drivers of cell proliferation in numerous cancers, including breast, lung, and colorectal cancer.[3] 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have been investigated as dual EGFR/HER2 inhibitors.[3] Some 5-arylthieno[2,3-d]pyrimidines have shown remarkable cytotoxicity against the MCF-7 breast cancer cell line (IC50 values of 9.1 nM and 28.0 nM) and significant inhibition of EGFR tyrosine kinase (EGFR-TK).[3]

Vascular endothelial growth factor receptor (VEGFR) and Tie-2 are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] 4-amino-thieno[2,3-d]pyrimidine derivatives linked to N,N'-diaryl urea moieties have been developed as potent inhibitors of VEGFR and the platelet-derived growth factor (PDGF) receptor, with one derivative exhibiting an IC50 of 3 nM.[3] Additionally, furo[2,3-d]pyrimidine derivatives, structurally related to thienopyrimidines, have shown dual inhibitory activity against VEGFR2 and Tie-2.[6]

The following table summarizes the inhibitory activities of representative methylthiophene-derived kinase inhibitors.

| Compound Class | Target Kinase(s) | Representative IC50 Values | Cancer Cell Line(s) | Reference(s) |

| Thieno[2,3-d]pyrimidines | Aurora B Kinase | 0.2 nM, 3.8 nM | - | [3] |

| 5-Arylthieno[2,3-d]pyrimidines | EGFR-TK | - | MCF-7 (cytotoxicity IC50: 9.1 nM, 28.0 nM) | [3] |

| 4-Amino-thieno[2,3-d]pyrimidines | VEGFR/PDGFR | 3 nM | HT1080 (in vivo) | [3] |

Disrupting the Cytoskeleton: Tubulin Polymerization Inhibitors

Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy.[7] Certain 2-amino-3-aroyl-5-ethynylthiophene derivatives, which can be synthesized from methylthiophene precursors, have been identified as potent inhibitors of tubulin polymerization.[7] These compounds induce a robust G2/M cell-cycle arrest, ultimately leading to apoptosis.[8] The antiproliferative effects of the most active compounds are associated with an increase in the proportion of cells in the G2/M and sub-G1 phases of the cell cycle.[7]

Part 2: Quelling the Flames of Inflammation: COX and LOX Inhibition

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Cyclooxygenase (COX) and lipoxygenase (LOX) are pivotal enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[9] The methyl group on the thiophene ring has been frequently highlighted as a crucial feature for the anti-inflammatory activity of these derivatives, particularly for the inhibition of COX and LOX enzymes.[10]

Dual COX/LOX Inhibition: A Synergistic Approach

The simultaneous inhibition of both COX and LOX pathways offers a more comprehensive anti-inflammatory effect compared to targeting either pathway alone. Certain aminomethylenethiophene (AMT) derivatives have been identified as potent LOX inhibitors with sub-micromolar IC50 values.[1] Structure-activity relationship (SAR) studies have revealed that the aminomethylene moiety is critical for activity, likely through the formation of a Schiff base, mimicking the natural lysyl substrates.[1]

Selective COX-2 Inhibition: A Safer Anti-inflammatory Strategy

While non-selective COX inhibitors are effective, they are often associated with gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 isoform.[11] Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. The binding pocket of COX-2 is slightly larger than that of COX-1, a feature that can be exploited for the design of selective inhibitors.[11] Molecular docking studies of thiazole derivatives (structurally related to thiophenes) have shown that interactions with key residues such as Arg120, Tyr355, and Ser530 are crucial for binding to the COX active site.[12] The methyl group on a thiophene scaffold can be strategically positioned to enhance interactions within the COX-2 active site, thereby improving potency and selectivity.

Part 3: Experimental Workflows for Target Identification and Validation

The identification and validation of the molecular targets of novel methylthiophene derivatives are paramount for their development as therapeutic agents. The following section outlines robust, self-validating experimental protocols for this purpose.

Target Identification: Fishing for Interacting Proteins

This technique utilizes a chemically modified version of the methylthiophene derivative (the "bait") that incorporates a photoreactive group and an affinity tag (e.g., biotin).[13][14]

Experimental Protocol: Photo-Affinity Pulldown

-

Probe Synthesis: Synthesize an affinity probe by incorporating a photoreactive moiety (e.g., a diazirine or benzophenone) and a biotin tag onto a non-essential position of the methylthiophene derivative. The position of modification should be guided by SAR studies to ensure that the biological activity of the compound is not compromised.

-

Lysate Preparation: Prepare a protein lysate from the target cells or tissues.

-

Incubation and Crosslinking: Incubate the cell lysate with the photo-affinity probe. Irradiate the mixture with UV light to induce covalent crosslinking between the probe and its interacting proteins.

-

Affinity Purification: Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.

-

Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands and identify them using mass spectrometry (e.g., LC-MS/MS).

Causality and Self-Validation: The covalent nature of the crosslinking provides a high-confidence interaction. The use of a control probe lacking the photoreactive group or a competition experiment with an excess of the unmodified methylthiophene derivative can be used to validate the specificity of the identified interactions.

Caption: Workflow for Photo-Affinity Chromatography.

Target Validation: Confirming the Engagement

Once potential targets have been identified, it is crucial to validate that the methylthiophene derivative directly engages these targets in a cellular context.

DARTS is a powerful technique that leverages the principle that the binding of a small molecule can stabilize its protein target, making it more resistant to proteolysis.[15][16] A key advantage of DARTS is that it does not require modification of the small molecule.[15]

Experimental Protocol: DARTS Assay

-

Lysate Preparation: Prepare a protein lysate from the target cells.

-

Compound Incubation: Incubate aliquots of the lysate with the methylthiophene derivative or a vehicle control (e.g., DMSO).

-

Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time to allow for protein digestion.

-

Quenching and Analysis: Stop the digestion by adding a protease inhibitor and/or SDS-PAGE loading buffer. Analyze the protein samples by SDS-PAGE and Western blotting using an antibody against the putative target protein.

-

Validation: A higher abundance of the target protein in the compound-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the protein.

Causality and Self-Validation: The dose-dependent protection of the target protein from proteolysis provides strong evidence of direct binding. A non-binding analog of the methylthiophene derivative can be used as a negative control to further validate the specificity of the interaction.

Caption: The DARTS Experimental Workflow.

CETSA is based on the principle that ligand binding alters the thermal stability of a protein.[17] This assay can be performed in intact cells, providing a more physiologically relevant assessment of target engagement.[17]

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells with the methylthiophene derivative or a vehicle control.

-

Heating: Heat aliquots of the treated cells to a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Quantification: Quantify the amount of the soluble target protein in each sample using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Causality and Self-Validation: The concentration-dependent thermal stabilization of the target protein in intact cells provides compelling evidence of target engagement in a physiological setting.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion and Future Perspectives

Methylthiophene derivatives represent a versatile and promising class of compounds with the potential to address a wide range of therapeutic needs, particularly in oncology and inflammatory diseases. The strategic incorporation of a methyl group onto the thiophene scaffold provides a powerful tool for fine-tuning the pharmacological properties of these molecules. The identification and validation of their molecular targets are critical steps in translating their therapeutic potential into clinical reality. The experimental workflows outlined in this guide provide a robust framework for researchers to confidently identify and validate the targets of novel methylthiophene derivatives, thereby accelerating the development of the next generation of targeted therapies. The continued exploration of this privileged scaffold, coupled with rigorous target validation, will undoubtedly lead to the discovery of new and effective medicines.

References

-

Seo, S.-Y., & Corson, T. W. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. Methods in Enzymology, 622, 347–374. [Link]

-

Todorova, N., Nikolova, I., Taneva, S., Stoyanova, E., Ionov, M., Svinyarov, I., & Danchev, N. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. [Link]

-

Seo, S.-Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 622, 347–374. [Link]

-

Leavers, J., Skinner, K., Bond, M., Tigue, N. J., Trinidad, A. G., Jones, K., ... & Le, J. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry, 62(11), 5447–5460. [Link]

-

Pai, M. Y., Lomenick, B., Hwang, H., Schiestl, R. H., & Loo, J. A. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 1263, 287–298. [Link]

-

Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., Tiu, R. T., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989. [Link]

-

Wang, F., Liu, C., Zhang, Y., & Wang, S. (2021). Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application. Biochemical Pharmacology, 194, 114798. [Link]

-

Zhang, Y., Liu, Y., & Li, J. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4131. [Link]

-

Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., Tiu, R. T., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Semantic Scholar. [Link]

-

Yoshida, M., & Yashiroda, Y. (2014). Affinity-based target identification for bioactive small molecules. MedChemComm, 5(8), 1057–1066. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]

-

Akkapoyil, S., Chernobrovkin, A., Zubarev, R. A., & Nordlund, P. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 92(15), 10327–10335. [Link]

-

Araujo, T. L., Garrett, C. M., Lee, J. P., & Smith, C. D. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Communicative & Integrative Biology, 12(1), 121–130. [Link]

-

Chernobrovkin, A., Akkapoyil, S., Zubarev, R. A., & Nordlund, P. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848–1848. [Link]

-

Filali, I., Bouajila, J., Znati, M., Bousejra-El Garah, F., & Jannet, H. (2016). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 21(7), 934. [Link]

-

Zhai, Z., Park, J. H., & Zhai, D. (2020). Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. Analytical Chemistry, 92(16), 11048–11055. [Link]

-

Álvarez, R., Álvarez-Larena, A., Pérez-Melero, N., Pascual-Alfonso, E., Arsequell, G., & Planas, A. (2010). Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. Journal of Medicinal Chemistry, 53(15), 5570–5579. [Link]

-

El-Sayed, M. A. A., Abbas, S. E. S., Ahmed, M. F., & El-Kerdawy, M. M. (2021). The binding modes of the active compounds with COX-2 active site. ResearchGate. [Link]

-

Akkurt, M., Albay, C., & Yildirim, H. (2008). Ethyl 5-acetyl-2-amino-4-methyl-thio-phene-3-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1084. [Link]

-

Boichuk, S., Galembikova, A., Zykova, S., Ramazanov, B., Khusnutdinov, R., Dunaev, P., ... & Lombardi, V. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer Drugs, 27(7), 620–634. [Link]

-

Todorova, N., Nikolova, I., Taneva, S., Stoyanova, E., Ionov, M., Svinyarov, I., & Danchev, N. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. [Link]

-

Todorova, N., Nikolova, I., Taneva, S., Stoyanova, E., Ionov, M., Svinyarov, I., & Danchev, N. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. ResearchGate. [Link]

-

McClellan, W. J., Dai, Y., Abad-Zapatero, C., Albert, D. H., Bouska, J. J., Glaser, K. B., ... & Michaelides, M. R. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 21(18), 5620–5624. [Link]

-

Akkurt, M., Albay, C., & Yildirim, H. (2008). Ethyl 5-acetyl-2-amino-4-methyl-thio-phene-3-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1084. [Link]

-

Wang, D., Gao, F., & Zhu, W. (2017). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm, 8(3), 488–499. [Link]

-

Kim, H. J., Han, S. J., Lee, H. W., Kim, Y. M., & Park, H. J. (2015). Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2. Bioorganic & Medicinal Chemistry Letters, 25(16), 3246–3250. [Link]

-

Bruno, A., & Radi, R. (2013). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences, 110(48), 19230–19231. [Link]

-

Akkurt, M., Albay, C., & Yildirim, H. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. ResearchGate. [Link]

-

Lin, C. C., Lee, Y. C., Lin, Y. C., Chen, Y. L., & Chen, C. H. (2018). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 9(10), 1018–1023. [Link]

-

Wang, D., Gao, F., & Zhu, W. (2017). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm, 8(3), 488–499. [Link]

-

Kollareddy, M., Zheleva, D., Dzubak, P., & Hajduch, M. (2012). Aurora kinase inhibitors: Progress towards the clinic. Investigational New Drugs, 30(6), 2411–2432. [Link]

-

Katayama, H., & Sen, S. (2010). Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. Cancer Science, 101(7), 1577–1583. [Link]

-

Gilbert, N. C., Gerstmeier, J., Schexnaydre, P. M., Werz, O., & Bartlett, S. G. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature Chemical Biology, 16(7), 783–790. [Link]

-

Bîcu, E., D’Amico, M., Gulea, A., Di Micco, S., & Bifulco, G. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1494. [Link]

-

Duggan, K. C., Walters, M. J., Musee, J., Harp, J. M., Kiefer, J. R., Oates, J. A., & Marnett, L. J. (2010). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Journal of Biological Chemistry, 285(45), 34950–34959. [Link]

-

Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(23), 13464–13469. [Link]

-

Lata, S., Khatkar, A., & Nimesh, S. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Future Medicinal Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. annualreviews.org [annualreviews.org]

The Thiophene Amine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationship of Thiophene-Based Amines for Researchers, Scientists, and Drug Development Professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its versatile pharmacophoric properties and its role as a bioisostere of the phenyl ring.[1] When functionalized with an amine group, the resulting thiophene-based amine scaffold unlocks a vast chemical space, giving rise to a plethora of biologically active molecules with therapeutic potential across a wide spectrum of diseases. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of thiophene-based amines, offering insights into the rational design of novel therapeutics. We will delve into the synthetic strategies, key structural modifications, and their profound impact on biological activity, with a focus on anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) applications. This guide is intended to be a valuable resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights to accelerate the discovery of next-generation thiophene-based amine drugs.

The Thiophene Amine Scaffold: A Privileged Pharmacophore

The thiophene nucleus is a recurring motif in numerous FDA-approved drugs, a testament to its favorable physicochemical properties and metabolic stability.[1] The introduction of an amine functionality onto this privileged core dramatically influences its electronic properties, hydrogen bonding capacity, and overall three-dimensional structure, thereby modulating its interaction with biological targets. The position of the amine group on the thiophene ring (e.g., 2-amino vs. 3-amino) and the nature of the substituents on both the ring and the amine nitrogen are critical determinants of biological activity.

The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, the planarity of the thiophene ring often facilitates effective binding to receptor sites.[1]

Bioisosterism: The Phenyl Ring Mimic

A key principle underpinning the prevalence of thiophene in drug design is its role as a bioisostere for a monosubstituted phenyl ring.[1] This substitution can lead to improved physicochemical properties, enhanced metabolic stability, and better binding affinity.[1] This bioisosteric relationship provides a rational starting point for lead optimization, allowing medicinal chemists to fine-tune the properties of a drug candidate.

Synthetic Strategies: Accessing the Thiophene Amine Core

The exploration of SAR for thiophene-based amines is intrinsically linked to the synthetic methodologies available for their preparation. The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes, offering a versatile and efficient one-pot, three-component reaction.[2][3]